![molecular formula C16H18N2O B14506489 Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl- CAS No. 63070-43-9](/img/structure/B14506489.png)
Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl- is an organic compound with the molecular formula C16H18N2O It is a derivative of urea, characterized by the presence of a phenyl group and a 2,5-dimethylphenyl group attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives, including Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl-, can be achieved through several methods:
Rearrangement: The Hofmann rearrangement of primary amides to isocyanates, followed by nucleophilic addition of ammonia, can also produce urea derivatives.
Substitution: An “on-water” reaction of (thio)isocyanates with amines enables the synthesis of unsymmetrical (thio)ureas.
Industrial Production Methods
Industrial production of urea derivatives often involves the use of catalysts and eco-friendly processes. For example, the use of indium triflate catalyzes the synthesis of primary carbamates from alcohols and urea, providing access to N-substituted ureas . Additionally, palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate allows for the efficient production of unsymmetrical ureas .
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine, chlorine, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, its aromatic structure allows it to interact with various receptors, modulating their activity and leading to physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Urea, N,N’-dimethyl-: A similar compound with two methyl groups attached to the nitrogen atoms.
Urea, N,N’-diphenyl-: Another derivative with two phenyl groups attached to the nitrogen atoms.
Uniqueness
Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl- is unique due to the presence of both a phenyl group and a 2,5-dimethylphenyl group. This structural feature imparts distinct chemical properties and reactivity compared to other urea derivatives .
Propiedades
Número CAS |
63070-43-9 |
|---|---|
Fórmula molecular |
C16H18N2O |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
1-[(2,5-dimethylphenyl)methyl]-3-phenylurea |
InChI |
InChI=1S/C16H18N2O/c1-12-8-9-13(2)14(10-12)11-17-16(19)18-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Clave InChI |
AFZLWJDRFLEHKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)CNC(=O)NC2=CC=CC=C2 |
Solubilidad |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)

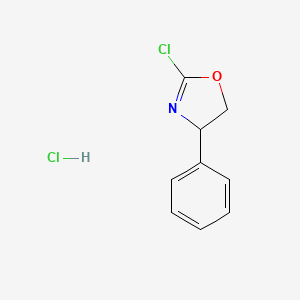
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
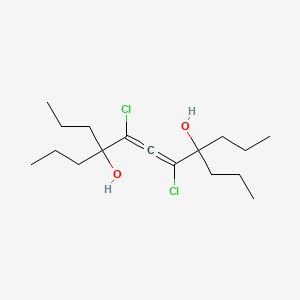
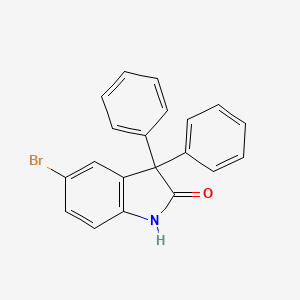
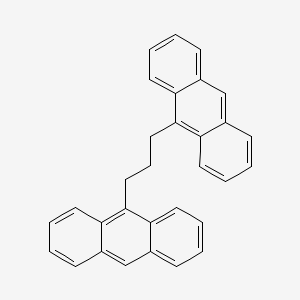

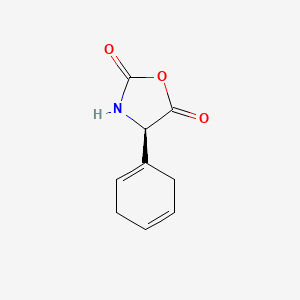

![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
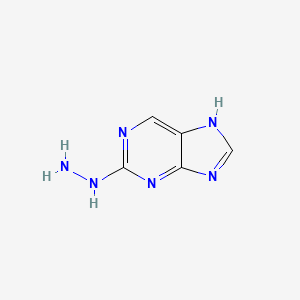

![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
